2,6-Piperidinedione, 3-ethyl-3-(4-pyridinyl)-, (R)-

CAS No.: 121742-46-9

Cat. No.: VC20301224

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 121742-46-9 |

|---|---|

| Molecular Formula | C12H14N2O2 |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | (3R)-3-ethyl-3-pyridin-4-ylpiperidine-2,6-dione |

| Standard InChI | InChI=1S/C12H14N2O2/c1-2-12(9-4-7-13-8-5-9)6-3-10(15)14-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16)/t12-/m1/s1 |

| Standard InChI Key | QXKJWHWUDVQATH-GFCCVEGCSA-N |

| Isomeric SMILES | CC[C@@]1(CCC(=O)NC1=O)C2=CC=NC=C2 |

| Canonical SMILES | CCC1(CCC(=O)NC1=O)C2=CC=NC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

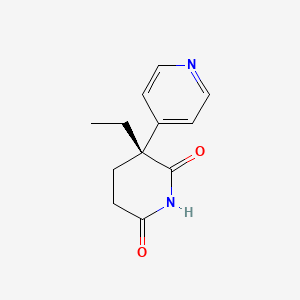

(R)-Rogletimide belongs to the 2,6-piperidinedione family, characterized by a six-membered ring containing two ketone groups at positions 2 and 6. The (R)-configuration at the chiral center (C3) distinguishes it from its (S)-enantiomer, which has been more extensively studied . The molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol . The 4-pyridinyl group at C3 introduces aromaticity and hydrogen-bonding capabilities, influencing its pharmacokinetic properties.

Table 1: Key Chemical Data

| Property | Value |

|---|---|

| IUPAC Name | (3R)-3-Ethyl-3-(pyridin-4-yl)piperidine-2,6-dione |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| CAS Registry Number | 121742-47-0 |

| Stereochemistry | R-configuration at C3 |

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of (R)-Rogletimide typically involves asymmetric Michael addition and cyclization strategies. A recent advancement by researchers utilizes potassium tert-butoxide to promote solvent-free Michael addition between acrylamides and acetates, followed by intramolecular nucleophilic substitution to form the piperidinedione core . This method achieves excellent functional group tolerance and scalability, enabling kilogram-scale production .

Applications in Drug Development

PROTACs and Targeted Protein Degradation

Piperidinediones serve as core scaffolds for Cereblon (CRBN) ligands in proteolysis-targeting chimeras (PROTACs) . The (R)-Rogletimide scaffold could potentially enhance CRBN binding, enabling selective degradation of disease-causing proteins. Notably, the synthesis method described in has been applied to produce CRBN ligands for oncology therapeutics.

Anticancer Agents

The structural similarity to Aminoglutethimide—a drug used in breast cancer treatment—suggests potential anticancer applications. Furthermore, piperidinedione derivatives are intermediates in synthesizing Niraparib, a PARP inhibitor for ovarian cancer . The (R)-enantiomer’s role in such syntheses warrants further exploration.

Stereochemical Considerations

The (R)-configuration at C3 critically impacts biological activity. For example, (R)-Glutethimide (a phenyl-substituted analog) exhibits 3-fold greater sedative potency than its (S)-enantiomer . This disparity underscores the need for enantioselective studies on (R)-Rogletimide to optimize therapeutic efficacy and reduce off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume